![molecular formula C27H19Br2N3O3 B15150691 N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide](/img/structure/B15150691.png)
N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its benzamido and bromophenyl groups attached to a benzene-1,3-dicarboxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3-dicarboxylic acid with 4-bromoaniline to form N1,N3-bis(4-bromophenyl)benzene-1,3-dicarboxamide. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups attached to the benzene core .
Applications De Recherche Scientifique
5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The benzamido and bromophenyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N3-bis(4-bromophenyl)-5-(4-nitrobenzamido)benzene-1,3-dicarboxamide
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-
Uniqueness
5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of benzamido and bromophenyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H19Br2N3O3 |
|---|---|
Poids moléculaire |
593.3 g/mol |
Nom IUPAC |
5-benzamido-1-N,3-N-bis(4-bromophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C27H19Br2N3O3/c28-20-6-10-22(11-7-20)30-26(34)18-14-19(27(35)31-23-12-8-21(29)9-13-23)16-24(15-18)32-25(33)17-4-2-1-3-5-17/h1-16H,(H,30,34)(H,31,35)(H,32,33) |
Clé InChI |
VJCRWWNUVOSEGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15150617.png)
![N-cyclohexyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150632.png)
![3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)
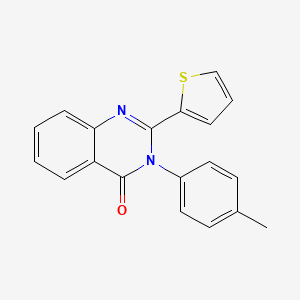
![2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150663.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride](/img/structure/B15150670.png)
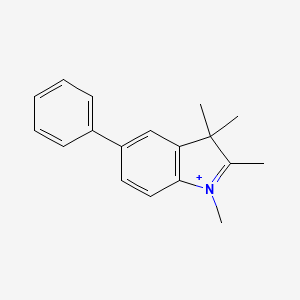
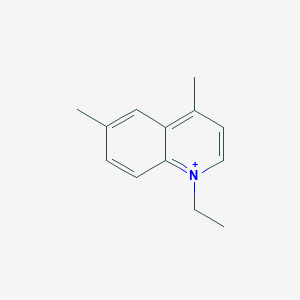
![[7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B15150699.png)
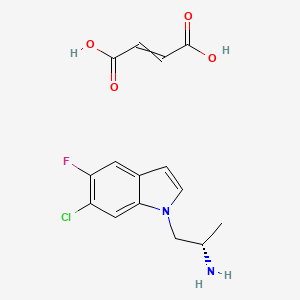
![N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B15150706.png)
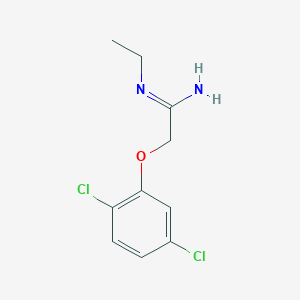
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15150720.png)
